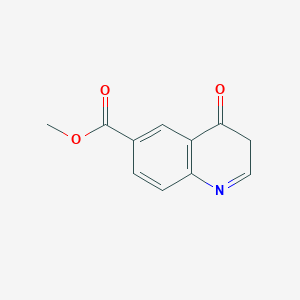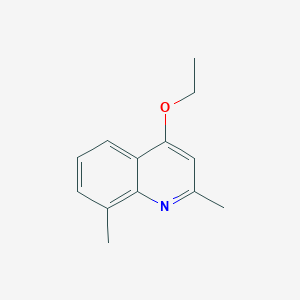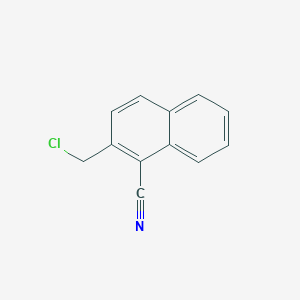
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H11N3. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with an aminomethyl group and a benzonitrile moiety, making it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanopyridine and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are used to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and reduction. The final product is obtained after purification using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound.
化学反应分析
Types of Reactions
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological molecules, making it useful in biochemical assays and drug discovery.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s aminomethyl group can form hydrogen bonds with target proteins, while the benzonitrile moiety can participate in π-π interactions, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(5-(Aminomethyl)pyridin-2-yl)benzonitrile: Similar structure but with the aminomethyl group at a different position on the pyridine ring.
2-(5-(Aminomethyl)pyridin-4-yl)benzonitrile: Another positional isomer with the aminomethyl group at the 4-position of the pyridine ring.
2-(5-(Aminomethyl)pyridin-3-yl)benzamide: Similar structure but with a benzamide group instead of a benzonitrile group.
Uniqueness
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
属性
CAS 编号 |
1346691-55-1 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC 名称 |
2-[5-(aminomethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H11N3/c14-6-10-5-12(9-16-8-10)13-4-2-1-3-11(13)7-15/h1-5,8-9H,6,14H2 |
InChI 键 |
MKPPXUKKSRTVNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)



![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11895775.png)
![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)





